

Spectroscopic Data of 4-Butylsulfanylquinazoline: A Technical Overview

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Compound of Interest

Compound Name: **4-Butylsulfanylquinazoline**

Cat. No.: **B15195083**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for **4-Butylsulfanylquinazoline**, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted dataset based on the analysis of analogous structures and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the characterization and identification of **4-Butylsulfanylquinazoline** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Butylsulfanylquinazoline**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.80	s	1H	H2 (Quinazoline ring)
~8.10	d	1H	H5 (Quinazoline ring)
~7.90	d	1H	H8 (Quinazoline ring)
~7.75	t	1H	H7 (Quinazoline ring)
~7.55	t	1H	H6 (Quinazoline ring)
~3.40	t	2H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.80	sextet	2H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.50	sextet	2H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.95	t	3H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 7-8 Hz for the alkyl chain.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~168.0	C4 (Quinazoline ring)
~160.5	C2 (Quinazoline ring)
~151.0	C8a (Quinazoline ring)
~134.0	C7 (Quinazoline ring)
~128.5	C5 (Quinazoline ring)
~127.0	C8 (Quinazoline ring)
~126.5	C6 (Quinazoline ring)
~123.0	C4a (Quinazoline ring)
~32.0	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
~31.0	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
~22.0	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
~13.8	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
~1610, ~1570, ~1480	Medium-Strong	C=C and C=N stretching (Quinazoline ring)
~1450	Medium	CH ₂ bending
~1380	Medium	CH ₃ bending
~1200-1000	Medium	C-N stretching
~750	Strong	Aromatic C-H out-of-plane bending
~700-600	Weak-Medium	C-S stretching

**Table 4: Predicted Mass Spectrometry Data
(Electrospray Ionization, ESI+)**

m/z	Interpretation
219.0950	[M+H] ⁺ (Calculated for C ₁₂ H ₁₅ N ₂ S ⁺)
218.0878	[M] ⁺ (Molecular ion, Calculated for C ₁₂ H ₁₄ N ₂ S)
161.0583	[M - C ₄ H ₉] ⁺ (Loss of butyl group)
130.0531	[Quinazoline] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample of **4-Butylsulfanylquinazoline** (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum

would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ^{13}C NMR spectrum, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds would be used, with proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

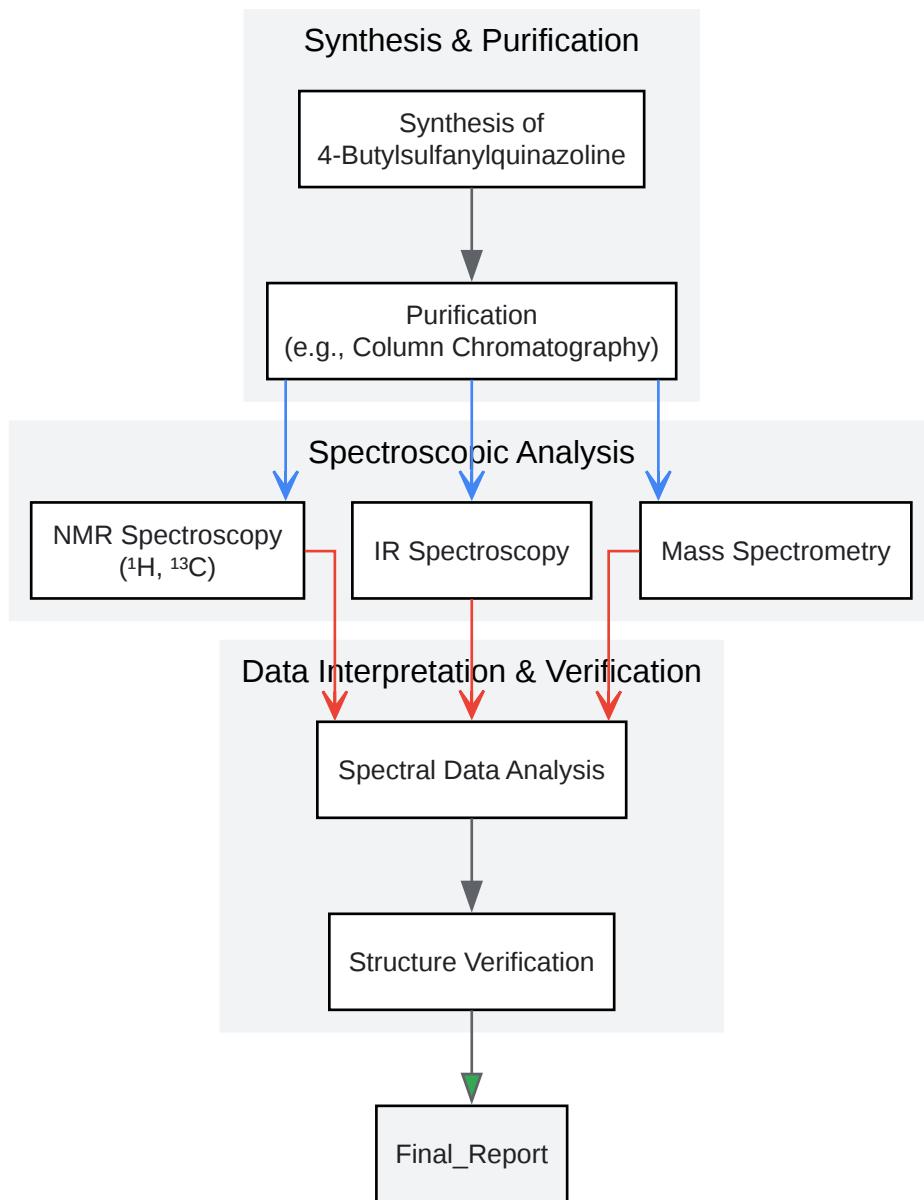
Mass Spectrometry (MS)

High-resolution mass spectra would be obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis would be performed in positive ion mode with a capillary voltage of 3.5 kV, a drying gas temperature of 300 °C, and a nebulizer pressure of 30 psi. The mass-to-charge ratio (m/z) would be scanned over a range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **4-Butylsulfanylquinazoline**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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